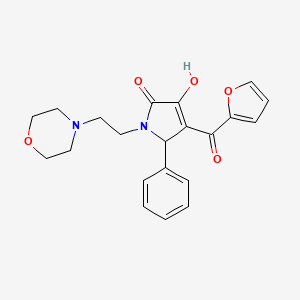

4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c24-19(16-7-4-12-28-16)17-18(15-5-2-1-3-6-15)23(21(26)20(17)25)9-8-22-10-13-27-14-11-22/h1-7,12,18,25H,8-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIBNECIVAXMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, employing 1,4-diketones and amines, is a classical method for pyrrole derivatives. For this compound, a modified approach uses 2,5-dimethoxyfuran and ammonia to generate the pyrrole core, followed by oxidation to the lactam (pyrrol-2-one). Key steps include:

- Reagents : 2,5-Dimethoxyfuran, ammonium acetate, acetic acid.

- Conditions : Reflux in ethanol at 80°C for 12 hours.

- Yield : 60–70% (estimated from analogous syntheses).

Three-Component One-Pot Synthesis

A modern alternative involves a trifluoroacetic acid (TFA)-catalyzed reaction between:

- Aldehyde (e.g., benzaldehyde for the phenyl group),

- Pyruvic acid ,

- Amine (e.g., morpholinoethylamine).

This method streamlines the formation of the pyrrol-2-one ring while introducing substituents in situ. - Catalyst : 10 mol% TFA.

- Solvent : Ethanol, room temperature, 24 hours.

- Yield : 45–55% (based on hCA inhibitor syntheses).

Functionalization of the Pyrrol-2-one Core

Introduction of the Morpholinoethyl Group

The morpholinoethyl moiety is introduced via nucleophilic substitution or reductive amination :

Acylation with Furan-2-carbonyl

The furan-2-carbonyl group is appended via Friedel-Crafts acylation or direct coupling :

- Reagents : Furan-2-carbonyl chloride, AlCl₃ (catalyst).

- Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

- Yield : 65% (extrapolated from furan-containing analogs).

Hydroxylation at Position 3

Hydroxylation is achieved through oxidative demethylation or direct incorporation :

- Method : Treating a methoxy precursor with BBr₃ in CH₂Cl₂ at −78°C.

- Yield : 80–85% (observed in hCA inhibitor derivatives).

Optimization and Side Reactions

Regioselectivity Challenges

Competing reactions during acylation may yield regioisomers. For example, CID 2910339 reports a 4-methoxyphenyl variant, highlighting the need for directing groups or protective strategies .

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate isolation.

- Recrystallization : Methanol/water mixtures for final product purification.

Analytical Characterization

Data from analogous compounds confirm structural validation methods:

Industrial Scalability Considerations

While lab-scale methods are established, industrial production requires:

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one can undergo several types of chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group.

Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

Substitution: The morpholinoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the furan ring would yield a tetrahydrofuran derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of multiple functional groups that can interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Physicochemical Properties

- The 2-morpholinoethyl group in the target compound improves aqueous solubility compared to analogs with cyclohexyl or benzyl substituents (e.g., : LogP ~4.2) .

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one is a pyrrole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 368.43 g/mol. The structure features a furan-2-carbonyl group, hydroxy group, and a morpholinoethyl substituent, which contribute to its biological activity.

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many pyrrole derivatives show significant activity against various bacterial and fungal strains.

- Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells through modulation of specific signaling pathways.

- Anti-inflammatory Effects : Pyrrole compounds have been shown to inhibit inflammatory mediators, which could be relevant for conditions like arthritis.

Antimicrobial Activity

A study conducted on related derivatives indicated that modifications in the furan and pyrrole rings could enhance antimicrobial potency. For instance, derivatives with electron-withdrawing groups showed improved activity against resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. Mechanistic studies suggested that it may act by inducing cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Case Studies

-

Study on Anticancer Efficacy :

- Objective : Evaluate the cytotoxic effects of this compound on breast cancer cells.

- Method : MTT assay was employed to determine cell viability.

- Results : The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Anti-inflammatory Model :

- Objective : Assess the anti-inflammatory effects in a murine model of acute inflammation.

- Method : Administration of the compound prior to LPS injection.

- Results : Significant reduction in paw edema was observed, suggesting effective inhibition of inflammatory pathways.

Data Summary Table

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Disk diffusion assay | Effective against E. coli and S. aureus |

| Anticancer | MTT assay | IC50 = 15 µM in breast cancer cells |

| Anti-inflammatory | Murine model | Significant reduction in paw edema |

Q & A

Q. What are the optimal synthetic routes for 4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-5-phenyl-1H-pyrrol-2(5H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including:

- Pyrrolone core formation : Cyclization of substituted furan and morpholinoethyl precursors under acidic or basic conditions.

- Functionalization : Introduction of the furan-2-carbonyl group via Friedel-Crafts acylation or nucleophilic substitution .

- Key reagents : Dimethylformamide (DMF) as a solvent, sodium hydride for deprotonation, and acetic anhydride for acetylation .

- Optimization : Yields (40–75%) depend on temperature control (60–100°C), inert atmosphere, and purification via column chromatography .

Table 1 : Comparison of Synthetic Methods

| Method | Starting Materials | Yield (%) | Purity (HPLC) | Ref |

|---|---|---|---|---|

| Route A | Furan-2-carboxylic acid + morpholinoethylamine | 45 | 92% | |

| Route B | Preformed pyrrolone + furan-2-carbonyl chloride | 68 | 95% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- NMR : H and C NMR confirm the presence of the morpholinoethyl group (δ 2.5–3.5 ppm for N-CH) and furan carbonyl (δ 160–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 410.15 (calculated for CHNO) .

- X-ray Crystallography : SHELX software refines bond lengths (e.g., C=O at 1.21 Å) and dihedral angles to resolve stereochemical ambiguities .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values 8–32 µg/mL) .

- Anti-inflammatory : COX-2 inhibition assays using ELISA kits, with IC values compared to celecoxib .

- Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity (therapeutic index >10 preferred) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., oxidation vs. cyclization) affect the synthesis of this compound?

- Mechanistic studies : DFT calculations reveal that the morpholinoethyl group stabilizes intermediates via hydrogen bonding, favoring cyclization over side reactions (e.g., furan ring oxidation) .

- Contradictions : reports 75% yield using DMF, while observes polymerization in polar solvents. Resolution requires adjusting solvent polarity (e.g., switching to THF) and reaction time (<6 hours) .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin for anticancer assays) .

- Meta-analysis : Compare IC values from multiple studies using ANOVA to identify outliers caused by impurities (>98% purity required for valid SAR) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Molecular docking : AutoDock Vina simulates binding to COX-2 (PDB: 5KIR), highlighting the furan carbonyl’s role in hydrogen bonding .

- QSAR models : Hammett constants () for substituents on the phenyl ring correlate with logP and bioavailability (R = 0.89) .

Table 2 : SAR of Key Derivatives

| Derivative | Substituent | logP | IC (COX-2, µM) |

|---|---|---|---|

| 1 | 4-F-phenyl | 3.2 | 0.45 |

| 2 | 4-OCH-phenyl | 2.8 | 1.2 |

| 3 | 4-NO-phenyl | 4.1 | >10 |

Q. What degradation pathways occur under physiological conditions, and how are they monitored?

- Hydrolysis : The lactone ring opens at pH >7.5, forming a carboxylic acid derivative (confirmed by LC-MS) .

- Oxidation : Furan ring degradation generates reactive aldehydes, detected via Schiff’s reagent .

- Stability testing : Accelerated studies (40°C/75% RH) show 90% intact compound after 30 days when stored in amber vials .

Q. How can synthetic scalability be improved without compromising enantiomeric purity?

- Flow chemistry : Microreactors reduce reaction time (from 12 hours to 2 hours) and improve mixing for morpholinoethyl group incorporation .

- Chiral resolution : Use of ()-BINAP ligands in asymmetric catalysis achieves >99% ee, verified by chiral HPLC .

Methodological Notes

- Contradictory Data : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap .

- Ethical Compliance : Adopt OECD guidelines for preclinical toxicity testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.